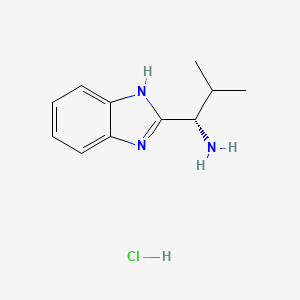

(S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry. They are part of the core structure of many pharmaceuticals and have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For benzimidazole derivatives, the structure often consists of a fused benzene and imidazole ring .Applications De Recherche Scientifique

DNA Interaction and Cellular Applications

- Benzimidazole derivatives, including Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, showcasing specificity for AT-rich sequences. These derivatives are widely utilized as fluorescent DNA stains due to their efficient cellular penetration, providing crucial tools for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content values in plant cell biology. Additionally, their roles extend to radioprotectors and topoisomerase inhibitors, highlighting their potential in drug design and molecular biology research to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Pharmacological Applications

- Mannich base derivatives of benzimidazole play a significant role in medicinal chemistry, offering a broad spectrum of pharmacological activities including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant effects. The versatility in their chemical composition enables the discovery of therapeutic agents with enhanced efficacy and reduced toxicity. This underlines the importance of synthesis and the varied biological activities of newly synthesized mannich bases of benzimidazole derivatives in the medical sector (Vasuki et al., 2021).

Anticancer Potential

- Benzimidazole hybrids have been identified for their anticancer potential, acting through various mechanisms including DNA intercalation, functioning as alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The structural diversity of benzimidazole derivatives enables the synthesis of targeted molecules for anticancer therapy, demonstrating the scaffold's significant contribution to the development of novel therapeutic agents (Akhtar et al., 2019).

Synthetic and Structural Insights

- The review of benzimidazole derivatives highlights their diverse chemical and pharmacological properties, including their application as antimicrobial, antiviral, and anticancer agents. The structural analysis and synthesis of these compounds offer insights into developing more potent drugs with better bioavailability and safety profiles, emphasizing the therapeutic importance of the benzimidazole nucleus in drug discovery and development (Brishty et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBREHSYAXDSI-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)

![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)